molecular formula C22H22F3N3O2 B1665322 1-Propanol, 3-((2,3-dihydro-1-(2-methylphenyl)-6-(trifluoromethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)- CAS No. 220831-12-9

1-Propanol, 3-((2,3-dihydro-1-(2-methylphenyl)-6-(trifluoromethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-

Cat. No. B1665322
M. Wt: 417.4 g/mol
InChI Key: NFHOOEAJZHDDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AU-006 is an anti-ulcer drug which is effective in the treatment of gastric ulcers by inhibiting gastric acid secretion.

Scientific Research Applications

Structural Studies and Polymorphism

  • Hydrogen Bonding and Polymorphism: Research on amino alcohols similar to 1-Propanol reveals their interaction with quinaldinic acid, leading to the formation of salts. These compounds exhibit diverse hydrogen bonding and π∙∙∙π stacking interactions, which are critical in understanding their polymorphic and structural properties (Podjed & Modec, 2022).

Synthesis and Chemical Behavior

  • Synthesis of Derivatives: A study on the synthesis of pyrrolo[3,4-b]quinolin-3-ones from related compounds demonstrates the diverse chemical behavior and potential for creating novel derivatives, significant for further pharmaceutical and chemical applications (Gein, Mar'yasov, & Gein, 2015).

Anticancer and Antitumor Activity

  • Potential Anticancer Agents: Compounds like 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, synthesized from related molecules, have shown potent cytotoxic activity against cancer cell lines. This highlights the potential of such compounds as antitumor agents (Huang et al., 2013).

Bioactivity and Pharmacological Potential

  • Esters and Amides with Biological Activity: Research on the synthesis of esters and amides from similar compounds has shown significant biological activity, highlighting their potential in pharmacological applications (Stavytskyi et al., 2020).

Antimicrobial Properties

  • Antimicrobial Activity: The synthesis of novel derivatives from compounds related to 1-Propanol has revealed promising antimicrobial properties, indicating potential use in treating bacterial and fungal infections (Ashok et al., 2014).

Spectroscopic Properties

  • Spectroscopic Analysis: A study on 3-amino-substituted derivatives provides insights into their electronic absorption, excitation, and fluorescence properties, which are essential for understanding their chemical behavior and potential applications in various fields (Al-Ansari, 2016).

Diuretic Properties

  • Diuretic Activity: A particular modification of a 1H-pyrrolo[3,2,1-ij]quinoline derivative, related to the compound , has been found to possess strong diuretic properties, suggesting its potential use as a hypertension remedy (Shishkina et al., 2018).

properties

CAS RN

220831-12-9

Product Name

1-Propanol, 3-((2,3-dihydro-1-(2-methylphenyl)-6-(trifluoromethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-

Molecular Formula

C22H22F3N3O2

Molecular Weight

417.4 g/mol

IUPAC Name

3-[[1-(2-methylphenyl)-6-(trifluoromethoxy)-2,3-dihydropyrrolo[3,2-c]quinolin-4-yl]amino]propan-1-ol

InChI

InChI=1S/C22H22F3N3O2/c1-14-6-2-3-8-17(14)28-12-10-16-20(28)15-7-4-9-18(30-22(23,24)25)19(15)27-21(16)26-11-5-13-29/h2-4,6-9,29H,5,10-13H2,1H3,(H,26,27)

InChI Key

NFHOOEAJZHDDNB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CCC3=C2C4=C(C(=CC=C4)OC(F)(F)F)N=C3NCCCO

Canonical SMILES

CC1=CC=CC=C1N2CCC3=C2C4=C(C(=CC=C4)OC(F)(F)F)N=C3NCCCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-(2-methylphenyl)-4-((3-hydroxypropyl)amino)-6-trifluoromethoxy-2,3-dihydropyrrolo(3,2-c)quinoline
AU 006
AU-006
AU006

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2-Methylphenyl)-4-chloro-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c]quinoline(380 mg, 1.0 mmol) was dissolved in 3-amino-1-propanol(5 ml), then reacted at the same condition of Step 5 in the Example 1 to obtain 313 mg of desired compound as solid in 75% of yield.
Name
1-(2-Methylphenyl)-4-chloro-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c]quinoline
Quantity
380 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propanol, 3-((2,3-dihydro-1-(2-methylphenyl)-6-(trifluoromethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-
Reactant of Route 2
1-Propanol, 3-((2,3-dihydro-1-(2-methylphenyl)-6-(trifluoromethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-
Reactant of Route 3
Reactant of Route 3
1-Propanol, 3-((2,3-dihydro-1-(2-methylphenyl)-6-(trifluoromethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-
Reactant of Route 4
Reactant of Route 4
1-Propanol, 3-((2,3-dihydro-1-(2-methylphenyl)-6-(trifluoromethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-
Reactant of Route 5
Reactant of Route 5
1-Propanol, 3-((2,3-dihydro-1-(2-methylphenyl)-6-(trifluoromethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-
Reactant of Route 6
Reactant of Route 6
1-Propanol, 3-((2,3-dihydro-1-(2-methylphenyl)-6-(trifluoromethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-

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